molecular formula C12H8N2OS B7787743 2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one

2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7787743
M. Wt: 228.27 g/mol
InChI Key: IQFQFNJSTCCSSP-UHFFFAOYSA-N
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Description

2-Phenyl-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thiophene-pyrimidine scaffold with a phenyl substituent at the 2-position. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. The compound has been investigated for its inhibitory activity against dipeptidyl peptidase IV (DPPIV), a target for type 2 diabetes therapy, due to its ability to enhance glucagon-like peptide-1 (GLP-1) levels . Its synthesis typically involves cyclization reactions of thiophene intermediates with formamide or via Vilsmeier–Haack reagent-mediated pathways, yielding moderate to high efficiencies (e.g., 56–82% yields) .

Properties

IUPAC Name

2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-10-9(6-7-16-10)13-11(14-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFQFNJSTCCSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

PrecursorReagentConditionsYieldSource
2-Aminothiophene-3-carboxylateDMF-DMA100°C, 80 W, 15 min98%
2-Aminothiophene esterPhenylthiourea150°C, 100 W, 20 min78%

Thio-Claisen Rearrangement Approach

The thio-Claisen rearrangement offers a regiocontrolled pathway to install aryl groups at the 2-position. As demonstrated by Mohan et al., 5-prop-2-ynylsulfanyl pyrimidin-4-ones undergo thermolysis in refluxing chlorobenzene (135°C, 6 h), yielding 2-aryl-thieno[3,2-d]pyrimidin-4-ones in 75–80% yields . For example, thermolysis of 3-phenylprop-2-ynylsulfanyl pyrimidinone produces 2-phenyl-6-methyl-3H-thieno[3,2-d]pyrimidin-4-one . Removing the methyl substituent via hydrolysis or employing unsubstituted precursors could directly access the target compound.

Critical to this method is the [4+2] cycloaddition between 1,3-diazabuta-1,3-dienes and prop-2-ynylsulfanyl ketenes, generating the requisite pyrimidinone intermediates . Spectral characterization (¹H NMR, IR) confirms successful rearrangement, with carbonyl stretches observed at 1670–1685 cm⁻¹ .

Multi-Step Synthesis from 2-Aminothiophene Carboxylic Acid Derivatives

A five-step sequence starting from 2-aminothiophene-3-carboxylic acid enables precise functionalization (Scheme 1) :

  • Benzoylation : Treatment with benzoyl chloride in pyridine forms 2-benzamidothiophene-3-carboxylate.

  • Cyclization : Heating in acetic anhydride generates the oxazinone intermediate.

  • Amination : Reaction with ammonium acetate introduces the pyrimidine nitrogen.

  • Phenyl Incorporation : Condensation with benzaldehyde derivatives under basic conditions.

  • Ring Closure : Acid-catalyzed cyclodehydration completes the thienopyrimidinone core .

While originally developed for [2,3-d] isomers, substituting reaction solvents (e.g., chlorobenzene instead of acetic anhydride) and optimizing stoichiometry may favor [3,2-d] isomer formation . Yields for analogous compounds range from 49% to 82% after chromatography .

Cyclocondensation Methods

Cyclocondensation of 2-aminothiophene-3-carbonitrile with phenyl isocyanate represents a direct one-pot route. In anhydrous acetonitrile with potassium carbonate, the reaction proceeds via nucleophilic addition-cyclization, forming the pyrimidinone ring . This method avoids protecting groups but requires strict moisture control. Replacing isocyanate with phenyl isothiocyanate and subsequent oxidation (e.g., with H₂O₂) could similarly install the 2-phenyl moiety .

Table 2: Cyclocondensation Optimization

SubstrateReagentSolventTimeYieldSource
2-Aminothiophene-3-nitrilePhenyl isocyanateCH₃CN15 h68%
2-Amino-3-cyano-thiopheneBenzaldehydeEtOH/HCl8 h57%

One-Pot Synthesis Strategies

Recent advances demonstrate one-pot assembly of thienopyrimidinones from oxazine-diones, aldehydes, and amines . While current protocols focus on 3-benzyl derivatives, substituting benzylamine with aniline derivatives could direct phenyl incorporation at the 2-position. For instance, reacting 2H-thieno[2,3-d] oxazine-2,4(1H)-dione with benzaldehyde and ammonium acetate in acetic acid produces 2-phenyl analogs in ≤82% yield . This method’s scalability remains untested but offers potential for rapid library synthesis.

Chemical Reactions Analysis

The compound “2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique thieno and pyrimidine structures allow for diverse chemical modifications, facilitating the development of novel materials and pharmaceuticals. Researchers have utilized it in the synthesis of various derivatives that exhibit enhanced biological activities or improved material properties.

Reactivity and Chemical Transformations
2-Phenyl-1H-thieno[3,2-d]pyrimidin-4-one can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : It can be reduced to dihydro derivatives using lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can introduce functional groups, expanding its chemical diversity.

Biological Applications

Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For example, derivatives have been synthesized and evaluated for their activity against various cancer cell lines. One study reported that a specific derivative exhibited significant antiproliferative activity against lymphoma cells with low toxicity towards normal cells (IC50 values as low as 0.55 µM) . This suggests that modifications to the thieno[3,2-d]pyrimidine structure can enhance its efficacy as an anticancer drug.

Inhibition of Enzymes
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been evaluated as a VEGFR-2 tyrosine kinase inhibitor, which is crucial in tumor-associated angiogenesis . Such inhibition can disrupt the vascular supply to tumors, potentially limiting their growth.

Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise in antimicrobial research. The compound and its derivatives have been tested against various bacterial strains, demonstrating significant antimicrobial activity that could lead to new therapeutic agents for treating infections .

Material Science Applications

Organic Semiconductors and Photovoltaics
The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been explored for use in organic semiconductors and photovoltaic cells due to its ability to facilitate charge transport . The structural characteristics allow for effective π-stacking interactions necessary for efficient electron mobility.

Case Studies

StudyFocusFindings
Costa et al. (2013)VEGFR-2 InhibitionNovel derivatives showed significant inhibition of VEGFR-2 with potential anticancer applications .
RSC Publishing (2023)Antitumor ActivityCompound 12e demonstrated potent antiproliferative effects against multiple cancer cell lines with low toxicity .
MDPI (2019)Anti-tubulin AgentsSubstituted thieno[3,2-d]pyrimidines were identified as effective anti-tubulin agents disrupting cancer cell proliferation .

Mechanism of Action

The mechanism of action of the compound “2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. Generally, it binds to specific receptors or enzymes, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

2.1.1. Positional Isomerism: 5-Phenylthieno[2,3-d]pyrimidin-4-one A positional isomer of the target compound, 5-phenylthieno[2,3-d]pyrimidin-4-one (CAS: 40739-73-9), differs in the placement of the phenyl group (5-position vs. 2-position). This minor structural variation significantly alters biological activity; while the 2-phenyl derivative targets DPPIV, the 5-phenyl analogue lacks reported antidiabetic activity but has been explored for kinase inhibition .

2.1.2. Substituent Modifications on the Thienopyrimidinone Core

  • 7-((2-Hydroxyphenyl)thio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (7d):
    The introduction of a hydroxyphenylthio group at the 7-position enhances solubility via hydrogen bonding but reduces lipophilicity compared to the 2-phenyl derivative. This compound exhibited moderate cytotoxicity in cancer cell lines (IC₅₀ ~10 μM) but lower selectivity than the target compound .
  • However, this derivative showed diminished PDE7 inhibitory activity compared to 2-phenyl-substituted analogues .

Anticancer Activity

  • 2-(4-tert-Butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (Compound 62): A structurally related tankyrase inhibitor demonstrated nanomolar potency (IC₅₀ TNKS1 = 21 nM, TNKS2 = 29 nM) and high selectivity over other PARP enzymes. The tert-butyl group enhances hydrophobic interactions with the TNKS binding pocket, a feature absent in the simpler 2-phenyl derivative .
  • 7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one: This derivative combines a phenyl group at the 7-position with a piperazine moiety, achieving dual activity as a serotonin receptor modulator and PDE7 inhibitor (IC₅₀ < 50 nM). The target compound lacks this dual functionality .

PDE7 Inhibition

  • 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one (Compound 28e): Substitution with a cyclopentylamino group at the 2-position resulted in single-digit nanomolar PDE7 inhibition (IC₅₀ = 3.2 nM) and improved ligand efficiency. The 2-phenyl analogue, in contrast, showed weaker PDE7 binding due to reduced hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
Compound logP Solubility (µg/mL) Synthetic Yield Key Application
2-Phenyl-1H-thieno[3,2-d]pyrimidin-4-one 2.8 12.5 (pH 7.4) 56–82% DPPIV inhibition
5-Phenylthieno[2,3-d]pyrimidin-4-one 3.1 8.2 (pH 7.4) 45% Kinase inhibition
6-Bromo-2-methyl derivative 3.5 5.6 (pH 7.4) 70% Kinase probe
Compound 62 (tert-butyl analogue) 4.2 2.1 (pH 7.4) 65% Tankyrase inhibition
  • Lipophilicity: The 2-phenyl derivative’s logP (2.8) balances membrane permeability and solubility, whereas bulkier substituents (e.g., tert-butyl) increase logP, reducing aqueous solubility.
  • Synthetic Feasibility: Scalable routes for the 2-phenyl derivative achieve 80% yields via two-step reactions, outperforming analogues requiring complex piperazine or bromine introductions .
Selectivity and Toxicity
  • The 2-phenyl derivative exhibits low cytotoxicity (CC₅₀ > 100 μM in Caco-2 and Vero cells), unlike 7-((2-methylphenyl)thio) analogues, which show moderate toxicity (CC₅₀ ~50 μM) .
  • Tankyrase inhibitors (e.g., Compound 62) maintain >100-fold selectivity over PARP1/2, a critical advantage over non-selective thienopyrimidinones .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one, and how do substitution patterns influence its bioactivity?

  • Methodology : The synthesis typically involves cyclization of precursors like 3-amino-4-cyano-2-thiophenecarboxamides to form the thieno[3,2-d]pyrimidine core. Substitution reactions introduce functional groups (e.g., phenyl, sulfanyl) at positions 2 and 3, which are critical for bioactivity. For example, halogenated phenyl groups enhance anticancer activity by improving target binding .
  • Characterization : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential to confirm structural integrity, especially to verify regioselectivity in substitution reactions .

Q. What are the primary pharmacological applications of this compound?

  • Applications : The compound is studied for anticancer activity (e.g., ferroptosis induction), antimicrobial properties, and enzyme inhibition (e.g., kinases). Its thienopyrimidine core allows interactions with multiple biological targets, such as redox regulators in cancer cells .

Q. How do researchers identify and remove common impurities during synthesis?

  • Methodology : By-products often arise from incomplete cyclization or side reactions during substitution. Chromatographic techniques (e.g., flash column chromatography) and recrystallization in solvents like DMSO or ethanol are used for purification. Purity is validated via High-Performance Liquid Chromatography (HPLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?

  • Experimental Design :

  • Temperature : Reflux conditions (e.g., 80–110°C in DMF) improve cyclization efficiency but require inert atmospheres to prevent oxidation .
  • Catalysts : Use of palladium catalysts in cross-coupling reactions enhances regioselectivity for aryl group introductions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) facilitate crystallization .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Data Analysis :

  • Assay Validation : Compare cell line specificity (e.g., HeLa vs. MCF-7) and assay protocols (e.g., IC50 measurements under varying oxygen levels). For example, ferroptosis induction is highly dependent on cellular glutathione levels .
  • Structural Confirmation : Re-examine NMR data to rule out regioisomer contamination, which can lead to false activity readings .

Q. What strategies enhance target selectivity in derivatives to minimize off-target effects?

  • Approach :

  • Structure-Activity Relationship (SAR) : Introduce bulky substituents (e.g., 3,5-dimethylphenyl) to sterically block non-target interactions .
  • Computational Modeling : Molecular docking studies with proteins (e.g., PARP-1) guide modifications to improve binding affinity .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites (e.g., EGFR kinase) to assess residence time and affinity .
  • QSAR Models : Use electronic parameters (e.g., Hammett constants) to correlate substituent effects with activity trends .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Optimization :

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions in cyclization steps .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

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